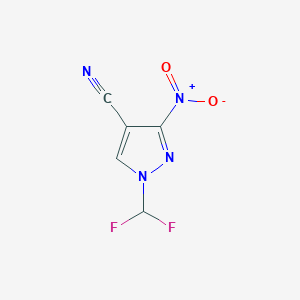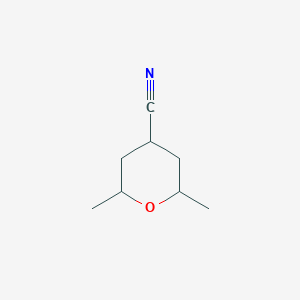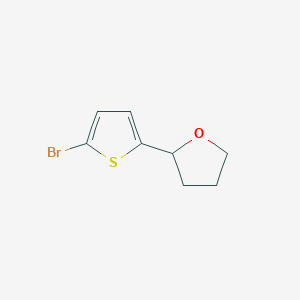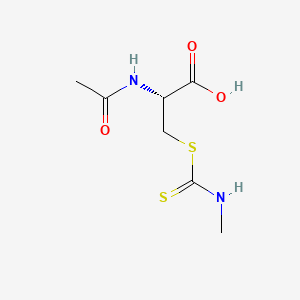![molecular formula C11H5F6NO B11715561 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone is an organic compound characterized by the presence of trifluoromethyl groups and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone typically involves the introduction of trifluoromethyl groups into an indole framework. One common method is the reaction of indole derivatives with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
Uniqueness
2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone is unique due to the presence of both trifluoromethyl groups and an indole moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H5F6NO |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)6-2-1-3-7-8(6)5(4-18-7)9(19)11(15,16)17/h1-4,18H |
InChI Key |
MLYARLBDFDNURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B11715511.png)
![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)
![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)

![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)


![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
